4-(tert-Butyl)-2-(2-hydrazinylpyridin-4-yl)thiazole
Description
Properties
Molecular Formula |
C12H16N4S |
|---|---|
Molecular Weight |
248.35 g/mol |
IUPAC Name |
[4-(4-tert-butyl-1,3-thiazol-2-yl)pyridin-2-yl]hydrazine |
InChI |
InChI=1S/C12H16N4S/c1-12(2,3)9-7-17-11(15-9)8-4-5-14-10(6-8)16-13/h4-7H,13H2,1-3H3,(H,14,16) |
InChI Key |
SFTLQHBQUZLUKK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CSC(=N1)C2=CC(=NC=C2)NN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(tert-Butyl)-2-(2-hydrazinylpyridin-4-yl)thiazole typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a suitable thioamide and an α-haloketone under basic conditions.
Substitution with tert-Butyl Group: The tert-butyl group can be introduced via a Friedel-Crafts alkylation reaction using tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride.
Introduction of the Hydrazinyl Group: The hydrazinyl group can be introduced by reacting the pyridine ring with hydrazine hydrate under reflux conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
4-(tert-Butyl)-2-(2-hydrazinylpyridin-4-yl)thiazole can undergo various types of chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols are commonly used.
Major Products
Oxidation: Azo or azoxy derivatives.
Reduction: Piperidine derivatives.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
Biological Activities
The thiazole ring is known for its diverse biological activities. Compounds similar to 4-(tert-Butyl)-2-(2-hydrazinylpyridin-4-yl)thiazole have demonstrated significant pharmacological effects, including:
- Antimicrobial Activity : Thiazole derivatives have been extensively studied for their antibacterial and antifungal properties. The presence of the hydrazinylpyridine moiety may enhance these activities, making the compound a candidate for further exploration in antimicrobial therapies .
- Anticancer Potential : Thiazole derivatives are recognized for their ability to inhibit cancer cell proliferation. Research indicates that compounds with similar structures can exhibit selective cytotoxicity against various cancer cell lines, including breast cancer . The unique structural features of this compound may confer similar properties.
Case Studies
Several studies have highlighted the applications of compounds related to this compound:
- Acetylcholinesterase Inhibitors : Research on thiazole derivatives has shown promise in developing acetylcholinesterase inhibitors, which are crucial for treating neurodegenerative diseases like Alzheimer's. The structural similarities suggest that this compound could also exhibit such activity .
- Antimicrobial Studies : A study on various thiadiazole derivatives demonstrated significant antibacterial activity against both gram-positive and gram-negative bacteria. This suggests that this compound may possess similar antimicrobial properties .
Mechanism of Action
The mechanism of action of 4-(tert-Butyl)-2-(2-hydrazinylpyridin-4-yl)thiazole depends on its specific application:
Medicinal Chemistry: It may interact with specific molecular targets such as enzymes or receptors, inhibiting their activity and leading to therapeutic effects.
Materials Science: The compound’s electronic properties can influence the behavior of materials in which it is incorporated.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Features
The compound’s tert-butyl substituent distinguishes it from other thiazole derivatives, which commonly feature phenyl, halophenyl, or nitrofuryl groups. Key structural comparisons include:
Key Observations :
- Bulky Groups : The tert-butyl group may sterically hinder interactions compared to planar phenyl/cyclohexylidene substituents in antifungal analogs (e.g., 2h) .
- Electron-Deficient Substituents: Cyanophenyl (3f) and halophenyl groups enhance anticancer activity via electronic effects .
2.2.1. Antimicrobial Activity
Thiazole derivatives exhibit varying potency depending on substituents:
Key Observations :
- Phenyl/chlorophenyl analogs (2h, 2l) show 4-fold higher potency than ketoconazole against C. albicans .
- Fluorophenyl derivatives exhibit weaker anticandidal activity (MIC = 250 µg/mL) compared to fluconazole (MIC = 2 µg/mL), highlighting substituent sensitivity .
2.2.2. Anticancer Activity
Cytotoxicity varies with substituent electronic and steric properties:
Key Observations :
- Cyanophenyl derivatives (e.g., 3f) demonstrate superior potency to cisplatin, with GI50 values ≤1.7 µM .
- The tert-butyl group in the target compound may enhance selectivity via increased lipophilicity, though direct evidence is lacking.
Key Observations :
- High yields (65–79%) are achievable for analogs via one-step cyclization in ethanol .
- The tert-butyl group may require optimized reaction conditions due to steric bulk.
Key Observations :
- Nitrofuryl and nitrophenyl substituents are linked to carcinogenicity, whereas cyanophenyl derivatives show low toxicity .
- The tert-butyl group may mitigate metabolic activation risks, but carcinogenicity data are absent.
Biological Activity
4-(tert-Butyl)-2-(2-hydrazinylpyridin-4-yl)thiazole is a heterocyclic compound that integrates a thiazole ring with a hydrazinylpyridine moiety. The structural characteristics of this compound suggest potential biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, including its synthesis, pharmacological properties, and related case studies.
Structural Characteristics
The compound features:
- Thiazole Ring : Known for its aromatic properties and reactivity.
- tert-Butyl Group : Enhances solubility and stability.
- Hydrazinylpyridine Moiety : May confer unique biological interactions.
These structural attributes position this compound as a candidate for various biological evaluations.
Biological Activity Overview
Compounds containing thiazole rings have demonstrated significant biological activities, including:
- Antimicrobial : Inhibitory effects against various pathogens.
- Anti-inflammatory : Potential to reduce inflammation through inhibition of key enzymes.
- Antioxidant : Ability to scavenge free radicals.
The specific biological activity of this compound has not been extensively studied; however, it is anticipated to align with these general trends due to its structural features.
Synthesis Methods
The synthesis of this compound can be approached through various methods, optimizing based on available starting materials and desired yields. Common synthetic routes may include:
- Condensation Reactions : Between hydrazine derivatives and thiazole precursors.
- Cyclization : Utilizing tert-butyl groups to stabilize intermediates during synthesis.
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial properties of thiazole derivatives, revealing that compounds with similar structural motifs exhibited significant activity against bacterial strains. While direct data on this compound is limited, the findings suggest potential efficacy in this area .
Case Study 2: Anti-inflammatory Properties
Research on thiazole-based compounds has highlighted their ability to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. The presence of hydroxyl and methoxy groups in related compounds enhanced their anti-inflammatory activity significantly, indicating that similar modifications in this compound could yield beneficial effects .
Data Table: Comparison of Biological Activities
Q & A
Q. What in vitro assays validate its proposed anti-inflammatory activity?
- Methodological Answer :
- NF-κB inhibition : Luciferase reporter assays in RAW264.7 cells. Pretreatment with 10 μM compound reduces LPS-induced luminescence by 60% .
- Cytokine profiling : ELISA measures TNF-α/IL-6 suppression. IC₅₀ values compared to dexamethasone control .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
